Akt/SKG Substrate Peptide

Übersicht

Beschreibung

Akt-Substrat (Trifluoracetaat-Salz) ist ein Peptidsubstrat für Akt, eine Serin/Threonin-Kinase, die an verschiedenen zellulären Prozessen wie Proliferation, Lebensfähigkeit, Angiogenese und Glukose-Stoffwechsel beteiligt ist . Diese Verbindung wird als Zielsubstrat für die Quantifizierung der Akt-Aktivität verwendet .

Herstellungsmethoden

Der Syntheseweg für Akt-Substrat (Trifluoracetaat-Salz) beinhaltet die Verwendung von Trifluoressigsäure aufgrund seiner starken Säure und des niedrigen Siedepunkts . Die Verbindung wird typischerweise als Trifluoracetaat-Salz isoliert, was eine gängige Praxis für synthetische Verbindungen mit basischen Funktionen wie Aminen oder Guanidinen ist . Die Herstellung beinhaltet die Synthese des Peptids, gefolgt von seiner Umwandlung in die Trifluoracetaat-Salzform .

Vorbereitungsmethoden

The synthetic route for Akt Substrate (trifluoroacetate salt) involves the use of trifluoroacetic acid due to its strong acidity and low boiling point . The compound is typically isolated as a trifluoroacetate salt, which is a common practice for synthetic compounds bearing basic functions such as amines or guanidines . The preparation involves the synthesis of the peptide followed by its conversion to the trifluoroacetate salt form .

Analyse Chemischer Reaktionen

Akt-Substrat (Trifluoracetaat-Salz) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können mit geeigneten Reduktionsmitteln durchgeführt werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Trifluoracetaat-Gruppe.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that is activated by phosphoinositide 3-kinase (PI3K). The Akt/SKG substrate peptide is specifically phosphorylated by Akt and not by other kinases such as p70 S6 kinase or MAPKAP kinase-1. This specificity makes it an invaluable tool for studying the Akt signaling pathway in various biological contexts .

Cancer Research

Akt signaling is frequently dysregulated in cancer, leading to enhanced cell survival and proliferation. The this compound can be used to assess the activity of Akt in cancer cells, providing insights into tumorigenesis and potential therapeutic targets.

Case Study:

In a study examining the role of Akt in breast cancer cell lines, the use of the this compound allowed researchers to quantify Akt activity and correlate it with cell proliferation rates. The findings highlighted the potential of targeting the Akt pathway for therapeutic intervention in breast cancer .

Neurobiology

Akt plays a significant role in neuronal survival and growth. The this compound can be employed to investigate neuroprotective mechanisms in models of neurodegenerative diseases.

Case Study:

A study on Alzheimer's disease utilized the this compound to demonstrate that activation of the PI3K/Akt pathway could protect neurons from amyloid-beta toxicity, suggesting potential therapeutic strategies for neuroprotection .

Metabolic Disorders

Given its role in glucose metabolism, the Akt pathway is crucial in understanding metabolic disorders such as diabetes.

Case Study:

Research involving insulin signaling pathways employed the this compound to elucidate mechanisms by which insulin resistance develops in skeletal muscle cells. The study provided evidence that impaired phosphorylation of this substrate correlates with insulin resistance .

The this compound serves as a crucial tool for dissecting the complexities of the Akt signaling pathway across various research domains, including cancer biology, neurobiology, and metabolic disorders. Its specificity for Akt allows researchers to obtain precise measurements of kinase activity, facilitating advancements in understanding disease mechanisms and developing targeted therapies.

Future research may focus on:

- Developing inhibitors that target specific interactions within the Akt pathway.

- Exploring the role of post-translational modifications on the activity of Akt substrates.

- Investigating the effects of various pharmacological agents on Akt activity using this substrate peptide.

Wirkmechanismus

The mechanism of action of Akt Substrate (trifluoroacetate salt) involves its role as a substrate for the Akt kinase. Akt phosphorylates the substrate, which can then be quantified to measure Akt activity. This phosphorylation event is crucial for the regulation of various cellular processes, including cell survival, proliferation, and metabolism .

Vergleich Mit ähnlichen Verbindungen

Akt-Substrat (Trifluoracetaat-Salz) kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Akt-Substrat (Hydrochlorid-Salz): Ähnlich in der Struktur, aber unterscheidet sich im Gegenion, was seine biologische Aktivität beeinflussen kann.

Akt-Substrat (freie Base): Fehlt das Gegenion, was zu unterschiedlicher Löslichkeit und biologischen Eigenschaften führen kann.

Die Einzigartigkeit von Akt-Substrat (Trifluoracetaat-Salz) liegt in seinem Trifluoracetaat-Gegenion, das seine Löslichkeit, Stabilität und biologische Aktivität beeinflussen kann .

Biologische Aktivität

The Akt/SKG Substrate Peptide, also known as the Akt/PKB substrate, is a synthetic peptide that serves as a substrate for the protein kinase B (Akt). This peptide is notable for its specificity; it is not phosphorylated by other kinases such as p70 S6 kinase or MAP kinase-activated protein kinase-1. Understanding the biological activity of this peptide is crucial for elucidating the signaling pathways regulated by Akt, which are integral to various cellular functions including growth, survival, and metabolism.

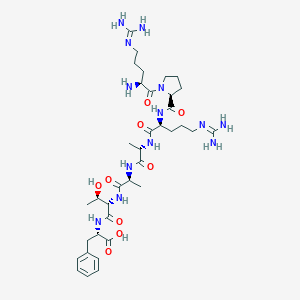

- Molecular Weight : 817.95 g/mol

- Chemical Formula : CHNO

- Sequence : RPRAATF

- Solubility : Soluble to 1 mg/ml in water

- Storage Conditions : Desiccate at -20°C

- CAS Number : 276680-69-4

Akt is a serine/threonine kinase that plays a pivotal role in the phosphoinositide 3-kinase (PI3K) signaling pathway. Upon activation, Akt phosphorylates various substrates involved in:

- Cell Survival : Enhances cell survival by inhibiting apoptotic processes.

- Cell Growth : Promotes anabolic processes such as protein synthesis.

- Cell Cycle Progression : Facilitates progression through the cell cycle.

- Metabolism Regulation : Modulates glucose metabolism and lipid synthesis.

The this compound mimics the natural substrates of Akt, allowing researchers to study the phosphorylation events triggered by Akt activation.

Substrate Specificity

Research has demonstrated that the this compound exhibits a unique substrate specificity compared to other known substrates. A study utilizing peptide libraries identified optimal amino acid sequences for phosphorylation by Akt, revealing that specific arginine residues are critical for high phosphorylation efficiency .

Case Studies and Applications

-

Cancer Research :

- In ovarian cancer cells, activation of Akt via Ca²⁺/calmodulin-dependent protein kinase kinase has been shown to promote cell growth and survival through phosphorylation of proteins involved in translation and metabolism . The this compound can be used to assess the efficacy of potential inhibitors targeting this pathway.

-

Metabolic Disorders :

- Studies indicate that dysregulation of the PI3K/Akt pathway contributes to metabolic disorders such as obesity and diabetes. The this compound can help in screening compounds that restore normal signaling in these conditions.

- Neuroprotection :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 817.95 g/mol |

| Chemical Formula | CHNO |

| Sequence | RPRAATF |

| Solubility | 1 mg/ml in water |

| Storage | -20°C |

| Application Area | Description |

|---|---|

| Cancer Research | Evaluating inhibitors of the PI3K/Akt pathway |

| Metabolic Disorders | Screening compounds for metabolic regulation |

| Neuroprotection | Investigating neuroprotective agents |

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59N13O9/c1-19(28(51)44-20(2)29(52)48-27(21(3)50)32(55)47-25(34(57)58)18-22-10-5-4-6-11-22)45-30(53)24(13-8-16-43-36(40)41)46-31(54)26-14-9-17-49(26)33(56)23(37)12-7-15-42-35(38)39/h4-6,10-11,19-21,23-27,50H,7-9,12-18,37H2,1-3H3,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,52)(H,57,58)(H4,38,39,42)(H4,40,41,43)/t19-,20-,21+,23-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOREQHVEARXEP-WDKSWFFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59N13O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.